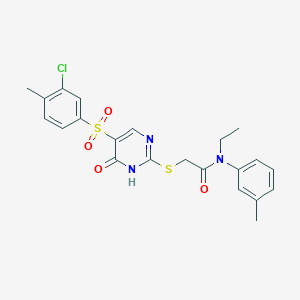

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide

Description

2-((5-((3-Chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a sulfonyl group and a thioacetamide side chain. The compound’s structure includes a 3-chloro-4-methylphenylsulfonyl moiety at position 5 of the pyrimidine ring and an N-ethyl-N-(m-tolyl)acetamide group at position 2 via a thioether linkage. Its molecular formula is C₂₂H₂₂ClN₃O₄S₂, with a molecular weight of 504.0 g/mol (estimated based on analogous structures) .

The synthesis of such compounds typically involves alkylation of thiopyrimidinones with chloroacetamide derivatives under basic conditions, as described in similar routes for structurally related acetamide-pyrimidine hybrids .

Properties

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-4-26(16-7-5-6-14(2)10-16)20(27)13-31-22-24-12-19(21(28)25-22)32(29,30)17-9-8-15(3)18(23)11-17/h5-12H,4,13H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTNQELZNZLXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide is a complex organic molecule that exhibits potential biological activity due to its diverse structural components. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 496.0 g/mol. The structure includes:

- Pyrimidine ring : Contributes to nucleic acid interactions.

- Sulfonyl group : Enhances solubility and biological activity.

- Acetamide moiety : Provides stability and influences pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the pyrimidine core.

- Introduction of the sulfonyl group.

- Coupling with the acetamide derivative.

The complexity of the synthesis reflects the intricate nature of the compound's structure, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds structurally similar to 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide. For instance, derivatives within the N-heterocyclic class have shown efficacy against various RNA viruses, suggesting a mechanism that may also apply to our compound through similar pathways .

Anticancer Properties

Research indicates that related compounds exhibit significant anticancer activity. For example, a study evaluating various indolinone and thiadiazole derivatives demonstrated broad-spectrum effects against human cancer cell lines, with some compounds achieving IC50 values as low as 1.47 μM against breast cancer cells . The structural similarities suggest that 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide may share these anticancer properties.

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibition capabilities. Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and infections respectively . This suggests a potential for similar enzyme interaction for our compound.

Case Studies and Research Findings

A comprehensive review of synthesized compounds bearing similar functional groups revealed diverse biological activities:

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Chloro-N-(4-methylphenyl)-4-methylsulfonylaniline | Anti-inflammatory | |

| 5-Methyl-N-(4-methoxyphenyl)-1H-pyrrole | Neuroprotective | |

| 2-Amino-N-(3-thienyl)methanesulfonamide | Antimicrobial |

These findings highlight the potential breadth of biological activity for compounds with structural similarities to 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide.

Scientific Research Applications

Structural Characteristics

This compound features a pyrimidine ring , a sulfonyl group , and an acetamide moiety , which contribute to its unique chemical reactivity and biological interactions. The presence of various substituents enhances its potential efficacy against different biological targets. Its molecular formula is , with a molecular weight of approximately 478.0 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound under discussion has shown potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar pyrimidine derivatives possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest it may also have anticancer properties. Various pyrimidine derivatives have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation . Specifically, compounds with similar structures have demonstrated activity against breast cancer cell lines, indicating potential applications in cancer therapeutics.

Enzyme Inhibition

The interaction of this compound with specific enzymes is another area of interest. Its design allows for modulation of enzyme functions, potentially acting as an inhibitor for enzymes involved in disease pathways. This characteristic is crucial for developing targeted therapies in conditions such as cancer or bacterial infections .

Case Studies

- Antibacterial Activity : A study evaluating a series of pyrimidine derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests that the compound could be developed as a novel antibacterial agent.

- Anticancer Screening : In vitro tests on similar compounds revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity . These findings support further investigation into the anticancer potential of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide.

Comparison with Similar Compounds

Table 1: Comparison of Key Physicochemical Parameters

*Estimated based on structural analogues.

Key Observations:

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (504.0 g/mol) compared to simpler analogues (344–450 g/mol) suggests increased complexity and possibly reduced solubility in aqueous media.

- Melting Points : Chlorinated aryl substituents (e.g., 2,3-dichlorophenyl in compound 5.6) correlate with higher melting points (>230°C), likely due to enhanced intermolecular halogen bonding .

- Synthetic Efficiency : Yields for related compounds range from 66–90%, depending on substituent reactivity and purification challenges .

Methodological Considerations for Similarity Analysis

As highlighted in , compound similarity comparisons depend on the chosen metric (e.g., 2D fingerprint-based Tanimoto coefficients vs. 3D pharmacophore mapping). For the target compound:

- 2D Similarity: High similarity to CAS 899357-62-1 (83% Tanimoto index, estimated) due to shared pyrimidinone and acetamide motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.